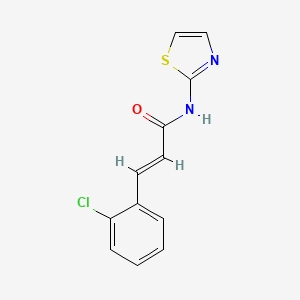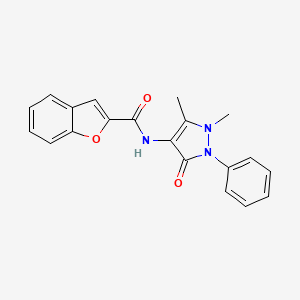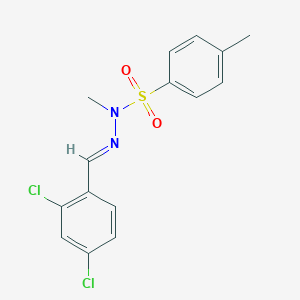![molecular formula C14H12F2N2OS B5522482 1-(2,4-difluorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5522482.png)
1-(2,4-difluorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related thio derivatives of pyrimidin-4(3H)-one, including methods that might be adaptable for the synthesis of 1-(2,4-difluorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone, involves alkylation reactions and the use of specific substituents to achieve desired properties. For example, the synthesis of related compounds has shown that alkylation of 2-thiouracils with certain bromo derivatives in DMF occurs exclusively at the sulfur atom, demonstrating a pathway that could potentially be applied or adapted for the synthesis of our compound of interest (Novikov, Ozerov, Sim, & Buckheit, 2004).
Molecular Structure Analysis
X-ray diffraction and computational studies, including density functional theory (DFT), have been utilized to investigate the molecular structure of similar compounds. These methods offer insights into the conformational preferences and electronic structure of the molecule, which are essential for understanding its reactivity and physical properties. For instance, the crystallographic study of ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate provides valuable information on the structural characteristics, including conformation and hydrogen bonding patterns, which are relevant for the study of our target compound (Fun, Yeap, Babu, & Kalluraya, 2009).
Chemical Reactions and Properties
The reactivity of thioxopyrimidine derivatives and their use in heterocyclic synthesis, including cyclization reactions and the formation of novel heterocyclic chalcone derivatives, highlights the versatile chemical properties of these compounds. Such studies provide a foundation for understanding the reactivity and potential chemical transformations of 1-(2,4-difluorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone (Ho & Yao, 2013).
Physical Properties Analysis
The physical properties of related fluorinated compounds, such as solubility, molecular weight, and thermal stability, have been studied extensively. These properties are crucial for the application of these compounds in material science and other fields. For example, the synthesis and properties of fluorinated polyimides derived from novel diamine monomers provide insights into solubility, thermal stability, and the formation of tough transparent films, which are relevant for understanding the physical properties of our compound of interest (Madhra, Salunke, Banerjee, & Prabha, 2002).
Chemical Properties Analysis
The chemical properties, including acid-base behavior and complex-forming ability, of pyrimidinone derivatives have been explored through pH-metric titration and spectroscopic methods. These studies are instrumental in elucidating the electronic structure and potential applications of these compounds in coordination chemistry and catalysis. The acid-base properties and complex-forming ability of similar compounds offer a basis for understanding the chemical behavior of 1-(2,4-difluorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone (Pod'yachev, Mustafina, Ermolaeva, Vul'fson, & Pashkurov, 1994).
科学的研究の応用
Synthesis and Development Processes :
- The synthesis process for voriconazole, an antifungal agent, involves the compound as an intermediate. This process includes the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. Research has explored the diastereoselection of this reaction, achieving excellent results with specific organozinc derivatives (Butters et al., 2001).
Chemical Characterization and Antimicrobial Activity :
- Novel tetrazoles clubbed with pyrimidine, synthesized for pharmaceutical interest, include this compound as part of their structure. These compounds have been characterized and assessed for antibacterial and antifungal activity, showing promising results against certain bacterial strains (Bhoge et al., 2021).
Materials Science and Polymer Chemistry :
- In the field of materials science,
Organic Synthesis and Heterocyclic Compounds :
- The compound has been used in the synthesis of various heterocyclic compounds, including pyrimidines and pyridines. These syntheses have led to the development of compounds with potential applications in medicinal chemistry and drug development (Mabkhot et al., 2011).
Luminescent Sensing and Material Science :
- Research has also explored the use of compounds containing 1-(2,4-difluorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone in the development of luminescent sensors. These sensors have potential applications in detecting trace amounts of substances like nitrobenzene and iron(III) ions, highlighting the compound's utility in environmental monitoring and material science (Zhang et al., 2017).
特性
IUPAC Name |
1-(2,4-difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2OS/c1-8-5-9(2)18-14(17-8)20-7-13(19)11-4-3-10(15)6-12(11)16/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFJFKIXWCUODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643025 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-cyclopropylethanone](/img/structure/B5522409.png)
![3-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5522428.png)

![4-[(8-fluoro-2-quinolinyl)carbonyl]-1-(4-methoxyphenyl)-3-methyl-2-piperazinone](/img/structure/B5522442.png)
![5-butyl-4-[(2-methoxy-3-pyridinyl)carbonyl]-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5522445.png)
![2,3,5-trimethyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5522453.png)
![(3R*,4S*)-1-[4-(5-methyl-2-furyl)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5522463.png)

![ethyl 4-{[2-(ethoxycarbonyl)-2-ethylbutanoyl]amino}benzoate](/img/structure/B5522484.png)
![2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5522495.png)
![3-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5522505.png)
